molecular formula C23H28N2O3 B6570684 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946368-25-8

4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6570684
CAS RN: 946368-25-8
M. Wt: 380.5 g/mol
InChI Key: KFAPEFFNBOKFHR-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a tetrahydroquinoline group, and a butoxy group. These functional groups could potentially give the compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and tetrahydroquinoline groups are likely to contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. Its reactivity would be influenced by the functional groups present in its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are often determined experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins and other biomolecules are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically obtained through a combination of experimental studies and computational predictions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug candidate .

properties

IUPAC Name

4-butoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-3-5-15-28-20-11-8-17(9-12-20)23(27)24-19-10-13-21-18(16-19)7-6-14-25(21)22(26)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAPEFFNBOKFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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